molecular formula C23H18F3N3O3S2 B11972547 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11972547
M. Wt: 505.5 g/mol
InChI Key: SBOMYPWDYNHPEE-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including thiazolidine, indole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable isothiocyanate with an amino acid derivative.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reactions: The thiazolidine and indole intermediates are then coupled under specific conditions to form the desired compound.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic use.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Anti-inflammatory Properties: Research into its effects on inflammation pathways.

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition of enzyme activity through binding to active sites.

    Receptor Interaction: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on biochemical pathways related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar thiazolidine rings.

    Indole Derivatives: Compounds featuring the indole moiety.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H18F3N3O3S2

Molecular Weight

505.5 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H18F3N3O3S2/c1-12(2)29-21(32)19(34-22(29)33)18-15-8-3-4-9-16(15)28(20(18)31)11-17(30)27-14-7-5-6-13(10-14)23(24,25)26/h3-10,12H,11H2,1-2H3,(H,27,30)/b19-18-

InChI Key

SBOMYPWDYNHPEE-HNENSFHCSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S

Origin of Product

United States

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